molecular formula C12H16N2O B5680299 N-(6-methylpyridin-2-yl)cyclopentanecarboxamide

N-(6-methylpyridin-2-yl)cyclopentanecarboxamide

Cat. No.: B5680299
M. Wt: 204.27 g/mol
InChI Key: YZFYCXNYZBXPQC-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H16N2O. It is known for its unique structure, which includes a cyclopentane ring attached to a pyridine ring via a carboxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)cyclopentanecarboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring or the cyclopentane ring

    Reduction: Amines derived from the reduction of the carboxamide group

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

N-(6-methylpyridin-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

N-(6-methylpyridin-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    N-(6-methylpyridin-2-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(6-methylpyridin-2-yl)benzamide: Contains a benzene ring instead of a cyclopentane ring.

    N-(6-methylpyridin-2-yl)acetamide: Has an acetamide group instead of a cyclopentanecarboxamide group.

The uniqueness of this compound lies in its specific combination of a cyclopentane ring and a pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-4-8-11(13-9)14-12(15)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFYCXNYZBXPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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